7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a fluorine atom, a thiadiazole ring, and a tetrahydrobenzo[f][1,4]oxazepine moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the formation of the thiadiazole ring followed by the construction of the oxazepine moiety. One common method involves the reaction of 2-amino-5-fluorobenzonitrile with thiosemicarbazide to form the thiadiazole ring. This intermediate is then subjected to cyclization with an appropriate reagent, such as ethylene oxide, to form the oxazepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and other positions on the thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with nucleic acids, disrupting DNA replication and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Fluorinated Heterocycles: Compounds containing fluorine atoms and heterocyclic rings.
Uniqueness
7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the combination of its fluorine atom, thiadiazole ring, and oxazepine moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-fluoro-4-(1,3,4-thiadiazol-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c12-9-1-2-10-8(5-9)6-15(3-4-16-10)11-14-13-7-17-11/h1-2,5,7H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAFVFNLNJCWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C3=NN=CS3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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